molecular formula C10H16ClNO3 B1421882 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1258639-81-4

2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

Cat. No. B1421882
CAS RN: 1258639-81-4
M. Wt: 233.69 g/mol
InChI Key: SXWDERBJDCRJQN-UHFFFAOYSA-N
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Description

2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a chemical compound with the CAS Number: 1258639-81-4 . It has a molecular weight of 233.69 . The IUPAC name for this compound is 2-chloro-N-(1,4-dioxaspiro[4.5]dec-8-yl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a compound with significant synthetic utility. It serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solution and has been optimized to increase yield and reduce reaction time (Zhang Feng-bao, 2006).

Application in Medicinal Chemistry

Compounds derived from this compound, such as its derivatives, have been studied for their antiviral activities. Notably, some of these derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this scaffold for developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Catalytic Applications

The compound is also involved in palladium-catalyzed aminocarbonylation, where its derivatives are obtained in high yields. This catalytic process underlines the compound's relevance in organic synthesis, particularly in the construction of complex organic structures (R. Farkas, Andea Petz, L. Kollár, 2015).

Biological Activity Studies

Further research into derivatives of this compound includes studies on their antimicrobial actions. This includes interactions with amino acids to synthesize new amino-acid derivatives exhibiting antibacterial and antifungal activities, indicating the compound's utility in the development of new antimicrobial agents (V. I. Zvarich et al., 2014).

properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWDERBJDCRJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC(=O)CCl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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